1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 1705429-81-7
VCID: VC7375196
InChI: InChI=1S/C17H19ClN2O2/c1-12-7-3-6-10-15(12)20-17(21)19-11-16(22-2)13-8-4-5-9-14(13)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
SMILES: CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2Cl)OC
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea

CAS No.: 1705429-81-7

Cat. No.: VC7375196

Molecular Formula: C17H19ClN2O2

Molecular Weight: 318.8

* For research use only. Not for human or veterinary use.

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea - 1705429-81-7

Specification

CAS No. 1705429-81-7
Molecular Formula C17H19ClN2O2
Molecular Weight 318.8
IUPAC Name 1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea
Standard InChI InChI=1S/C17H19ClN2O2/c1-12-7-3-6-10-15(12)20-17(21)19-11-16(22-2)13-8-4-5-9-14(13)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Standard InChI Key GJDUHQARAXWTFP-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2Cl)OC

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Molecular Architecture

The systematic name 1-(2-chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea delineates its structure:

  • Position 1: A 2-chlorophenyl group attached to the urea nitrogen.

  • Position 3: A 2-methoxy-2-(o-tolyl)ethyl substituent, featuring an o-tolyl (2-methylphenyl) group, methoxy (-OCH₃), and ethylene linker.

The molecular weight of 318.8 g/mol and planar urea core (bond angle ~120° at the carbonyl carbon) facilitate diverse non-covalent interactions, including hydrogen bonding and π-stacking .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClN₂O₂
Molecular Weight318.8 g/mol
CAS Number1797893-19-6
Hydrogen Bond Donors2 (urea -NH groups)
Hydrogen Bond Acceptors3 (urea carbonyl, methoxy)

Crystallographic and Conformational Insights

Although no crystallographic data exists for this specific compound, analogous urea derivatives exhibit characteristic hydrogen-bonded networks. For instance, 1-cyclohexyl-3-(p-tolyl)urea crystallizes in a monoclinic system (P2₁/c) with intermolecular N–H⋯O bonds (2.008–2.229 Å) stabilizing the lattice . Extrapolating these findings, the methoxy and o-tolyl groups in 1-(2-chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea likely induce steric hindrance, resulting in a dihedral angle >50° between the urea plane and aromatic rings—a feature that could modulate solubility and binding kinetics .

Synthetic Methodologies and Optimization

General Synthesis Protocol

The synthesis follows a two-step approach common to unsymmetrical ureas :

  • Step 1: Reaction of 2-chloroaniline with an isocyanate precursor (e.g., 2-methoxy-2-(o-tolyl)ethyl isocyanate) under anhydrous conditions.

  • Step 2: Purification via recrystallization or column chromatography.

Iron-catalyzed cross-coupling methodologies, as demonstrated in aryl chlorobenzoate alkylations , may assist in constructing the o-tolyl-methoxy-ethyl sidechain prior to urea formation.

Table 2: Representative Reaction Conditions

ParameterValueSource
SolventDichloromethane/THF
Temperature323 K (Step 1)
CatalystFe(acac)₃ (for precursors)
Yield50–77% (analogous systems)

Analytical Characterization

Key spectroscopic features align with urea derivatives:

  • IR: N–H stretches (~3300 cm⁻¹), C=O (1640–1680 cm⁻¹), C–O–C (methoxy, ~1100 cm⁻¹) .

  • ¹H NMR: Urea -NH protons (δ 10–12 ppm), methoxy singlet (δ 3.2–3.5 ppm), aromatic multiplet (δ 6.8–7.6 ppm) .

  • MS: Molecular ion [M+H]⁺ at m/z 319.3.

Biological Interactions and Hypothetical Mechanisms

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Enhances electron-withdrawing effects, potentially increasing urea’s hydrogen-bonding capacity .

  • Methoxy Group: Improves solubility and influences conformation via steric effects .

  • o-Tolyl Moiety: The ortho-methyl group creates steric hindrance, possibly reducing off-target interactions .

Comparative Analysis with Urea Derivatives

Versus 1-Cyclohexyl-3-(p-Tolyl)urea

Feature1-(2-Chlorophenyl)-3-(2-Methoxy-2-(o-Tolyl)ethyl)urea1-Cyclohexyl-3-(p-Tolyl)urea
Aromatic SubstitutentsChlorophenyl, o-tolylp-Tolyl
SolubilityLower (hydrophobic groups)Moderate (cyclohexyl)
Hydrogen Bonding2 donors, 3 acceptors2 donors, 2 acceptors

Versus Antidiabetic Ureas

Diabetic inhibitors like compound 3u (IC₅₀ = 12.34 µM) share:

Future Research Directions

  • In Vitro Screening: Prioritize assays against diabetes-related targets (α-glucosidase, DPP-4) .

  • X-ray Crystallography: Resolve 3D structure to guide lead optimization.

  • ADMET Profiling: Evaluate solubility (logP ≈ 3.5 predicted), metabolic stability.

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